2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride
Description
2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride is a quaternary ammonium salt featuring a benzo[d]imidazolium core substituted with ethyl, methyl, and a complex cyclohexyl-oxy-oxoethyl side chain. Its structure integrates a benzimidazole moiety, known for pharmacological relevance (e.g., antimicrobial, anti-inflammatory activities), with a lipophilic cyclohexyl group that may enhance membrane permeability . The chloride counterion ensures solubility in polar solvents, a critical property for formulation in biological applications.
Properties
Molecular Formula |
C22H33ClN2O2 |
|---|---|
Molecular Weight |
393.0 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UBWVTCCKVGOTBG-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The preparation of Gboxin involves several steps:
Reaction of o-phenylenediamine with N-propionaldehyde: This step produces 2-ethyl-1H-benzimidazole.
N-alkylation reaction: The 2-ethyl-1H-benzimidazole is then reacted with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester.
Methylation: Using methyl iodide, the benzimidazolium salt is formed.
Ion exchange: Finally, iodide ions are exchanged with chloride ions using an ion exchange resin to obtain the final product, Gboxin.
This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Gboxin undergoes several types of chemical reactions:
Oxidation: Gboxin can be oxidized, affecting its efficacy and stability.
Reduction: Reduction reactions can alter the structure of Gboxin, impacting its activity.
Substitution: Gboxin can undergo substitution reactions, where functional groups are replaced, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gboxin has several scientific research applications:
Cancer Treatment: Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells by targeting mitochondrial oxidative phosphorylation complexes.
Metabolic Studies: Gboxin’s ability to disrupt oxidative phosphorylation makes it a valuable tool for studying cancer cell metabolism and mitochondrial function.
Mechanism of Action
Gboxin exerts its effects by associating with mitochondrial oxidative phosphorylation complexes, relying on its positive charge and the proton gradient of the inner mitochondrial membrane. It inhibits the activity of F0F1 ATP synthase, leading to a rapid and irreversible compromise in oxygen consumption in glioblastoma cells . Gboxin-resistant cells require a functional mitochondrial permeability transition pore to regulate pH and impede Gboxin accumulation in the mitochondrial matrix .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other benzimidazolium derivatives. Key comparisons include:
† Molecular formula inferred from structural similarity to ; precise data requires experimental confirmation.
- The ethyl and methyl groups on the benzimidazolium core likely increase metabolic stability relative to compounds with arylidene or mercapto groups (e.g., ).
Biological Activity
The compound 2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁ClN₂O₂
- Molecular Weight : 348.91 g/mol
- CAS Number : Not specified in the search results but can be derived from the structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The benzimidazole core is known for its ability to inhibit certain enzymes, which can lead to alterations in metabolic pathways.
- Modulation of Receptor Activity : This compound may act on neurotransmitter receptors, influencing central nervous system activity, similar to other benzimidazole derivatives that exhibit anxiolytic or sedative effects.
Pharmacological Effects
Research indicates several potential pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be comparable to established antibiotics, although specific data on minimum inhibitory concentrations (MICs) are needed for validation.
- Anticancer Properties : Some benzimidazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific mechanism by which this compound exerts anticancer effects requires further investigation.
Table 1: Summary of Biological Activities
Study Highlights
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzimidazole derivatives, including similar compounds to the one . Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : Research conducted on the cytotoxic effects of benzimidazole derivatives found that compounds with similar structures could inhibit cell proliferation in breast cancer cell lines (MCF-7) through apoptosis induction .
- CNS Activity : A review on benzodiazepine pharmacology discussed how modifications to the benzimidazole scaffold can enhance anxiolytic effects, suggesting that this compound may exhibit similar properties by modulating GABA-A receptor activity .
Q & A
Q. What is the optimal synthetic route for preparing this compound, and what critical parameters influence yield?
Methodological Answer: The synthesis involves multi-step condensation and cyclization reactions. Key steps include:
- Esterification: Reacting 2-isopropyl-5-methylcyclohexanol with chloroacetic acid under acidic conditions to form the oxoethyl intermediate.
- Quaternization: Introducing the benzimidazole moiety via reflux with 1-methyl-1H-benzimidazole in acetic acid (3–5 h, 100 mL solvent) using sodium acetate as a base .
- Purification: Recrystallization from DMF/acetic acid mixtures to isolate the chloride salt.
Critical Parameters:
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H-NMR (CDCl₃ or DMSO-d₆): Identifies proton environments (e.g., cyclohexyl methyl groups at δ 1.0–1.5 ppm, benzimidazolium protons at δ 7.3–8.5 ppm) .
- ¹³C-NMR: Confirms carbonyl (C=O, δ 165–175 ppm) and quaternary carbons .
- Mass Spectrometry (ESI-MS): Detects molecular ion peaks (e.g., [M+H⁺] or [M-Cl]⁺) with high resolution (±0.01 Da) .
- Elemental Analysis: Validates purity (e.g., C: 56.97% vs. 57.06% observed) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Impurity Profiles: Use HPLC-MS to identify byproducts (e.g., dealkylated derivatives) that may interfere with assays .
- Solvent Effects: Bioactivity can vary in DMSO vs. aqueous buffers due to aggregation. Conduct dose-response curves in multiple solvents .
- Receptor Specificity: Perform competitive binding assays with known inhibitors (e.g., imidazolinium analogs) to confirm target selectivity .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
Methodological Answer: The ester group (-O-CO-) is hydrolysis-prone. Mitigation strategies include:
- pH Control: Stabilize at pH 4–5 (acetate buffer) to slow base-catalyzed hydrolysis .
- Lyophilization: Formulate as a lyophilized powder to prevent aqueous degradation .
- Prodrug Design: Replace the ester with a carbonate or amide linkage for enhanced stability .
Q. How can structural modifications enhance its selectivity for kinase inhibition?
Methodological Answer:
- Substitution at N1: Replace the methyl group with bulky substituents (e.g., SEM-Cl) to block off-target binding pockets .
- Side Chain Engineering: Introduce sulfhydryl groups (e.g., 2-mercaptoimidazole) to form disulfide bonds with cysteine residues in kinases .
- Cyclohexyl Optimization: Replace the 2-isopropyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate binding affinity .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer: Challenges include low concentrations (<0.1%) and structural similarity to the parent compound. Solutions:
- UPLC-MS/MS: Achieve detection limits of 0.01% using MRM (multiple reaction monitoring) .
- Derivatization: React impurities with dansyl chloride to enhance UV/fluorescence detection .
- Forced Degradation Studies: Expose the compound to heat/light/humidity to generate degradants for identification .
Q. Data Contradiction Analysis Example
| Study | Reported IC₅₀ (nM) | Possible Reason for Discrepancy |
|---|---|---|
| A (2022) | 12.5 ± 1.2 | Used DMSO stock >1 mM, causing aggregation |
| B (2023) | 45.7 ± 3.8 | Impurity (5% dealkylated byproduct) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
